molecular formula C19H27N3O2 B6941610 N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide

N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide

Cat. No.: B6941610
M. Wt: 329.4 g/mol
InChI Key: JOHAZBQGHDDZIP-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide is an intricate synthetic compound with unique structural features. Its complex molecular architecture and potential reactivity make it an intriguing subject in various fields of scientific research, including chemistry, biology, medicine, and industrial applications.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-21(2)17(11-14-7-4-3-5-8-14)19(24)22-12-16(13-22)20-18(23)15-9-6-10-15/h3-5,7-8,15-17H,6,9-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHAZBQGHDDZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)N2CC(C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide involves multistep synthesis. One possible route starts with the formation of the azetidinone core, followed by the introduction of the dimethylamino group and phenylpropanoyl moiety. The final step involves the cyclobutanecarboxamide formation through amidation.

  • Step 1: Formation of the azetidinone core.

  • Step 2: Introduction of dimethylamino and phenylpropanoyl groups.

  • Step 3: Amidation to form the cyclobutanecarboxamide.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for high yield and purity. Catalysts and efficient solvents are employed to streamline the synthetic process, minimizing by-products and ensuring consistency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Conversion to oxides using common oxidizing agents.

  • Reduction: Reduction to primary amines and alcohols.

  • Substitution: Nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Conditions vary depending on the substituent; typically involves bases or acids as catalysts.

Major Products Formed

  • Oxidation: Oxides and ketones.

  • Reduction: Amines and alcohols.

  • Substitution: Various substituted derivatives depending on the reacting species.

Scientific Research Applications

N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide has diverse applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis, studying reaction mechanisms.

  • Biology: Acts as a probe in studying enzyme interactions and protein binding.

  • Medicine: Potential therapeutic agent in drug development targeting specific pathways.

  • Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.

  • Pathways Involved: Modulates enzymatic activity, binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]benzoate

  • N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]butanoate

Uniqueness

Compared to similar compounds, N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide offers unique structural features such as the cyclobutanecarboxamide group, which may enhance stability and specificity in biological applications.

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